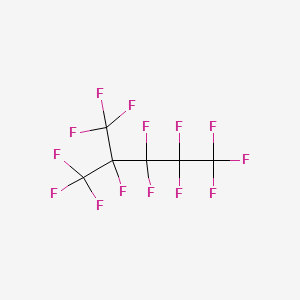
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
Overview
Description
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane is a useful research compound. Its molecular formula is C6F14 and its molecular weight is 338.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Vapour Deposition Precursors
Research by Russell and Yee (2005) in the New Journal of Chemistry explored the thermal decomposition of various β-diketones, including hexafluoropentane-2,4-dione, a related compound to 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane. They used IR laser-powered homogeneous pyrolysis combined with ab initio calculations for studying the reaction pathways. The study found that hexafluoropentane-2,4-dione decomposes by eliminating HF, leading to ring closure and yielding various fluorinated compounds. This research highlights the potential use of such fluorinated diketones in chemical vapor deposition processes (Russell & Yee, 2005).
Estrogen Imaging Agents
Landvatter et al. (1983) developed a positron-emitting, non-steroidal estrogen, which includes fluorine-substituted compounds in its structure. This compound, 1-[18F]fluoro-2,3-bis(4-hydroxyphenyl)pentane, demonstrated selective uptake and retention in the uterus of rats due to estrogen receptor binding. This suggests potential applications in imaging estrogen receptor-positive breast tumors in humans. The fluorine component in this compound is similar to this compound, indicating its relevance in medical imaging and diagnostics (Landvatter et al., 1983).
Mechanism of Action
Mode of Action
It’s known that the introduction of the trifluoromethyl group increases the compound’s inertness, enhancing its stability against oxidizing and reducing agents . It also exhibits a certain degree of electron affinity and lipophilicity .
Biochemical Pathways
Per- and polyfluoroalkyl substances (pfas), a class of compounds to which perfluoro-2-methylpentane belongs, have been associated with various effects on the immune system .
Result of Action
It’s known that it’s commonly used as a reagent or solvent in organic synthesis, where it can serve as a source of fluorine or as an additive to control reaction rates .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMKEZVKFJNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF(CF3)CF2CF2CF3, C6F14 | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188992 | |
| Record name | Perfluoroisohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-04-4 | |
| Record name | Perfluoro(2-methylpentane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroisohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroisohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROISOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698P33664Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric significance of perfluoro-2-methylpentane?
A1: Perfluoro-2-methylpentane, like other PFCs, is a potent greenhouse gas. While present in the atmosphere at parts per trillion levels, its emissions contribute significantly to the total CO2 equivalent. [, ] Although recent growth rates are lower compared to the 1990s, atmospheric mixing ratios of perfluoro-2-methylpentane continue to increase, highlighting the importance of understanding and mitigating its emissions. [, ]
Q2: Are there different forms of perfluoro-2-methylpentane in the atmosphere?
A2: Yes, research indicates the existence of isomers of perfluoro-2-methylpentane in the atmosphere. [, ] This discovery, made possible by advances in analytical techniques, underscores the complexity of PFC emissions and the need for accurate isomer-specific analysis for a comprehensive understanding of their atmospheric impact. [, ]
Q3: How is perfluoro-2-methylpentane formed?
A3: Perfluoro-2-methylpentane can be synthesized through the fluorination of hexafluoropropene oligomers. [] Specifically, reacting hexafluoropropene dimers with elemental fluorine at -78°C yields perfluoro-2-methylpentane. [] Another study demonstrated the formation of perfluoro-2-methylpentane as a product when perfluoropropene is used as a scavenger for thermal 18F-species in hot atom 18F-systems with gaseous perfluoroalkanes. []
Q4: Has perfluoro-2-methylpentane been studied in the context of radiation chemistry?
A4: Yes, research has investigated the use of perfluoro-2-methylpentane as a matrix in electron paramagnetic resonance (EPR) studies. [] It has been used to trap and analyze selectively deuterated solute cations, such as 2-methylbutane, 3-methylpentane, and 3-methylhexane cations, generated through γ-irradiation. [] This research highlights the role of perfluoro-2-methylpentane in understanding the behavior of radical species.
Q5: What are the physicochemical properties of perfluoro-2-methylpentane?
A5: Studies have focused on determining the physical properties of perfluoro-2-methylpentane. [, ] Its volumetric properties, including vapor pressure, have been measured at various temperatures and pressures. [] Research has also investigated its infrared absorption cross-sections at different temperatures. [] This data is crucial for understanding its behavior in various applications and environments.
Q6: How does perfluoro-2-methylpentane behave in mixtures with other substances?
A6: The behavior of perfluoro-2-methylpentane in binary mixtures has been investigated to determine vapor-liquid equilibrium data. [] Research has shown that a mixture of perfluoro-2-methylpentane and perfluorooctane behaves nearly ideally. [] This information is valuable for predicting the behavior of perfluoro-2-methylpentane in complex mixtures and for developing separation processes.
Q7: What are the environmental concerns associated with perfluoro-2-methylpentane?
A7: Perfluoro-2-methylpentane, like other PFCs, is recognized as a potent greenhouse gas with a long atmospheric lifetime. [, ] Its increasing atmospheric abundance raises concerns about its contribution to climate change. [, ] Research into the sources of perfluoro-2-methylpentane emissions is ongoing, but current knowledge suggests that they are primarily anthropogenic and remain poorly constrained. [, ] This highlights the need for improved emission inventories and mitigation strategies to reduce the environmental impact of perfluoro-2-methylpentane.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





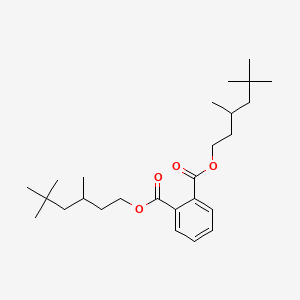
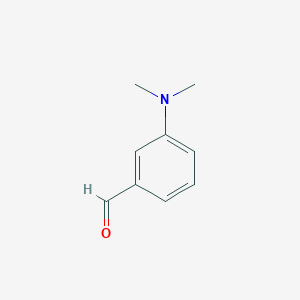

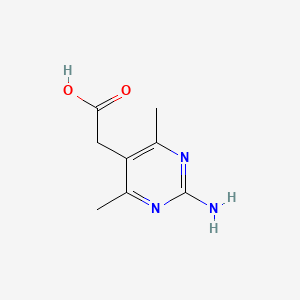

![benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1293430.png)
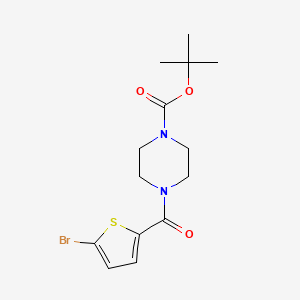
![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)

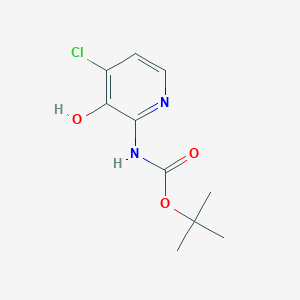
![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)
